1,1-Dibromo-2-chlorotrifluoroethane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

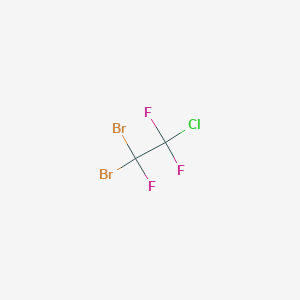

1,1-Dibromo-2-chlorotrifluoroethane is a halogenated organic compound with the molecular formula C2Br2ClF3. It is known for its unique chemical properties and is used in various industrial and research applications. The compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its reactivity and versatility in chemical processes .

Méthodes De Préparation

1,1-Dibromo-2-chlorotrifluoroethane can be synthesized through several methods. One common synthetic route involves the reaction of chlorotrifluoroethylene with bromine in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods often involve large-scale reactions using specialized equipment to handle the reactive intermediates and ensure safety.

Analyse Des Réactions Chimiques

1,1-Dibromo-2-chlorotrifluoroethane undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: It can be reduced to form less halogenated derivatives using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form more oxidized products, although specific conditions and reagents for these reactions are less commonly reported.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis:

The compound serves as a reagent in organic synthesis, particularly in forming complex halogenated compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating various derivatives.

2. Biological Studies:

Research has been conducted to investigate the interactions of 1,1-dibromo-2-chlorotrifluoroethane with biological systems. Studies focus on its effects on enzymes and other biomolecules, which could provide insights into its potential biological activities and toxicity.

3. Pharmaceutical Development:

Although there are challenges due to its toxicity and reactivity, ongoing research explores the potential use of this compound in pharmaceuticals. Its unique properties may lead to novel drug formulations or therapeutic agents.

Industrial Applications

1. Production of Specialty Chemicals:

this compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing other halogenated compounds. This role is crucial in creating materials with specific properties tailored for various applications.

2. Telomerization Processes:

The compound is integral to telomerization processes involving chlorotrifluoroethylene. These reactions produce telomers that are useful for formulating non-flammable hydraulic fluids. The process typically employs a redox catalyst system to enhance yield and efficiency .

Case Study 1: Telomerization Process

A study demonstrated the effectiveness of this compound in telomerization reactions under controlled conditions. The process involved reacting chlorotrifluoroethylene with the compound in a solvent like acetonitrile using ferric chloride as a catalyst. The resulting telomers exhibited properties suitable for non-flammable hydraulic fluids, showcasing the compound's utility in creating safer industrial products .

Case Study 2: Biological Interactions

In another research initiative, scientists examined the compound's interaction with specific enzymes to assess its biological activity. The findings indicated that while the compound can influence enzyme function, its toxicity limits its potential therapeutic applications. This study highlighted the importance of understanding both the beneficial and adverse effects of halogenated compounds in biological systems.

Mécanisme D'action

The mechanism of action of 1,1-Dibromo-2-chlorotrifluoroethane involves its interaction with various molecular targets. The presence of multiple halogen atoms allows it to participate in halogen bonding and other interactions with biological molecules. These interactions can affect the function of enzymes and other proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

1,1-Dibromo-2-chlorotrifluoroethane can be compared with other halogenated compounds such as:

1,2-Dibromo-1,1,2,2-tetrachloroethane: This compound has similar halogenation but differs in the arrangement of halogen atoms, leading to different reactivity and applications.

1,1,2,2-Tetrabromoethane: Another halogenated compound with different properties and uses.

1,1,1-Trichloro-2,2,2-trifluoroethane: This compound has a different halogen composition, affecting its chemical behavior and applications.

This compound is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct reactivity and versatility in various chemical processes .

Activité Biologique

1,1-Dibromo-2-chlorotrifluoroethane, also known as 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane (CAS No. 354-51-8), is a halogenated organic compound that has garnered attention due to its applications in various fields, including as a refrigerant and in pesticide formulations. Understanding its biological activity is crucial for assessing its environmental impact and safety in industrial applications.

- Molecular Formula : C₂Br₂ClF₃

- Molecular Weight : 276.28 g/mol

- Physical State : Colorless liquid

- Melting Point : -72.9 °C

- Boiling Point : 93-94 °C

- Density : 2.248 g/cm³

Biological Activity Overview

The biological activity of this compound primarily revolves around its toxicity and potential effects on human health and the environment. Research indicates that halogenated compounds can exhibit various toxicological effects, including mutagenicity, carcinogenicity, and endocrine disruption.

Toxicological Profile

- Acute Toxicity : The compound has been shown to have moderate acute toxicity when inhaled or ingested. The LC50 (lethal concentration for 50% of the population) values suggest significant respiratory irritant properties.

- Chronic Effects : Long-term exposure has been associated with reproductive toxicity and potential carcinogenic effects, necessitating careful handling in occupational settings.

- Environmental Impact : Its persistence in the environment raises concerns about bioaccumulation and ecological toxicity.

Case Study 1: Respiratory Irritation

A study conducted by the Environmental Protection Agency (EPA) assessed the inhalation toxicity of halogenated compounds, including this compound. Results indicated that exposure led to significant respiratory irritation among test subjects at concentrations above 100 ppm.

Case Study 2: Reproductive Toxicity

Research published in the Journal of Toxicology examined the reproductive effects of halogenated compounds on laboratory animals. The findings indicated that exposure to this compound resulted in reduced fertility rates and developmental abnormalities in offspring.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₂Br₂ClF₃ |

| Molecular Weight | 276.28 g/mol |

| Melting Point | -72.9 °C |

| Boiling Point | 93-94 °C |

| Density | 2.248 g/cm³ |

| LC50 (Inhalation) | ~200 ppm (estimated) |

| Reproductive Toxicity | Yes |

Regulatory Status

Due to its potential health risks, this compound is subject to strict regulations under various environmental laws such as the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe and similar regulations across other regions.

Propriétés

IUPAC Name |

1,1-dibromo-2-chloro-1,2,2-trifluoroethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2ClF3/c3-1(4,6)2(5,7)8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCBCSKQROYPMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Br)Br)(F)(F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2ClF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635210 |

Source

|

| Record name | 1,1-Dibromo-2-chloro-1,2,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10057-30-4 |

Source

|

| Record name | 1,1-Dibromo-2-chloro-1,2,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.